1-Dimethylsulfamoyl-pyrrolidine-2-carboxylic acid
Description
1-Dimethylsulfamoyl-pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 1-position and a carboxylic acid (-COOH) at the 2-position of the pyrrolidine ring.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPSEIQGWMHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Dimethylsulfamoyl-pyrrolidine-2-carboxylic acid involves several steps. . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s formation.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Dimethylsulfamoyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dimethylsulfamoyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Dimethylsulfamoyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-dimethylsulfamoyl-pyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and functional roles.
Structural and Functional Group Variations
Key Observations:
- Sulfamoyl vs. Chlorosulfonyl Groups : The dimethylsulfamoyl group in the target compound is less electrophilic than the chlorosulfonyl group in Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate, suggesting reduced reactivity toward nucleophiles .
- Ketone vs. Carboxylic Acid : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid lacks the sulfamoyl group but includes a ketone, which may reduce solubility in aqueous media compared to carboxylic acid derivatives .
Solubility and Stability
- This compound: Predicted to exhibit moderate aqueous solubility due to the polar sulfamoyl and carboxylic acid groups.
- CAS 1028361-96-7 : The lipophilic benzoyl group likely reduces solubility in water but improves blood-brain barrier penetration .
- CAS 42346-68-9 : High purity (100%) and the absence of reactive groups suggest stability under standard storage conditions .
Biological Activity
1-Dimethylsulfamoyl-pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H14N2O4S
- Molecular Weight : 222.26 g/mol
- CAS Number : 1104518-16-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylsulfamoyl group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their functions. The carboxylic acid group also plays a crucial role in binding interactions, enhancing the compound's overall biological efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : It has been shown to inhibit lipid peroxidation and oxidative protein glycation, which are critical processes in cellular damage and aging. For instance, it demonstrated an IC50 value as low as 8 µM in antioxidant assays .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX). It exhibited moderate inhibition against AChE, with an IC50 value around 219 µM .
- Anti-inflammatory Effects : In vivo studies have indicated that it can reduce inflammation, as evidenced by a reduction in carrageenan-induced paw edema in rat models by up to 55% .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Pyrrolidine-2-carboxylic acid | Lacks the dimethylsulfamoyl group | Different chemical reactivity |
| Dimethylsulfamoyl-pyrrolidine | Lacks the carboxylic acid group | Altered solubility and activity |
| Pyrrolidine-3-carboxylic acid | Carboxylic acid group at a different position | Variations in chemical behavior |
The presence of both the dimethylsulfamoyl and carboxylic acid groups in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Studies : In a study focusing on neurodegenerative disorders, derivatives of similar sulfamoyl compounds were shown to exhibit protective effects against neuronal damage by modulating oxidative stress pathways .
- In Vitro Assays : Various assays have demonstrated that modifications in the structure of pyrrolidine derivatives can significantly enhance their antioxidant properties, indicating potential for drug development targeting oxidative stress-related diseases .
- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of this compound with various enzyme targets, suggesting strong interactions that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-dimethylsulfamoyl-pyrrolidine-2-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity can be achieved via chiral auxiliary-assisted synthesis or asymmetric catalysis. For pyrrolidine derivatives, chiral pool strategies using L-proline precursors are common. Post-synthesis, validate purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis. Ensure reaction conditions (e.g., temperature, solvent) minimize racemization, as described for structurally similar compounds like (S)-pyrrolidine-2-carboxylic acid derivatives .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS or NMR (e.g., loss of dimethylsulfamoyl group at acidic pH). For long-term storage, use inert atmospheres and desiccants, as recommended for hygroscopic pyrrolidine analogs in safety data sheets .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for sulfonamide derivatives. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Stability data for related compounds indicate no acute toxicity but recommend caution due to potential irritant effects .
Q. Which analytical techniques are most reliable for quantifying impurities in this compound?
- Methodological Answer : Employ HPLC-UV with a C18 column (e.g., Agilent Zorbax Eclipse Plus) and gradient elution (acetonitrile/0.1% TFA in water). For trace impurities, use LC-MS/MS in MRM mode. Reference pharmacopeial standards (e.g., EP impurity C) for validation, as outlined in regulatory guidelines for related carboxylic acids .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dimethylsulfamoyl group in aqueous environments?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Solvent effects can be simulated using COSMO-RS. Validate predictions experimentally via kinetic studies under controlled pH. Similar approaches have been applied to sulfonamide-containing protease inhibitors .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-2-carboxylic acid derivatives?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. enzyme inhibition). Control for stereochemical purity, as impurities ≥0.5% can skew results. For in vitro studies, use freshly prepared solutions to avoid degradation artifacts, as noted in studies on (R)-3-amino-L-proline derivatives .
Q. How do structural modifications to the pyrrolidine ring affect the compound’s pharmacokinetic properties?
- Methodological Answer : Introduce substituents (e.g., methyl, trifluoroacetamido groups) and evaluate logP (shake-flask method), metabolic stability (hepatic microsomes), and membrane permeability (Caco-2 assay). Compare results to analogs like ceranapril, where pyrrolidine modifications significantly altered bioavailability .
Q. What in vitro models are suitable for assessing the neurotoxic potential of this compound?
- Methodological Answer : Use differentiated SH-SY5Y cells or primary neuronal cultures. Measure mitochondrial membrane potential (JC-1 assay) and ROS production (DCFH-DA probe). Include positive controls (e.g., rotenone) and validate with transcriptomic profiling .
Contradictions and Recommendations
- Stability Data : Discrepancies in storage recommendations (e.g., -20°C vs. ambient temperature) may arise from batch-specific hygroscopicity. Conduct preliminary stability trials for each synthesis lot .
- Analytical Methods : While NMR is standard for structural confirmation, overlapping signals (e.g., pyrrolidine ring protons) may require 2D techniques (HSQC, COSY) for unambiguous assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
